molecular formula C9H8Cl2O2 B13989101 Methyl 3,4-dichloro-2-methylbenzoate

Methyl 3,4-dichloro-2-methylbenzoate

Cat. No.: B13989101
M. Wt: 219.06 g/mol
InChI Key: ULPNWCXEVOVDPG-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-2-methylbenzoate is an organic compound with the chemical formula C₉H₈Cl₂O₂. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one methyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dichloro-2-methylbenzoate typically involves the esterification of 3,4-dichloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used (e.g., amines yield amides).

    Reduction: Methyl 3,4-dichloro-2-methylbenzyl alcohol.

    Oxidation: 3,4-dichloro-2-methylbenzoic acid.

Scientific Research Applications

Methyl 3,4-dichloro-2-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-2-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichlorobenzoate
  • Methyl 3,5-dichlorobenzoate
  • Methyl 2,6-dichlorobenzoate

Comparison

Methyl 3,4-dichloro-2-methylbenzoate is unique due to the specific positioning of its chlorine and methyl substituents on the benzene ring. This unique structure influences its reactivity and interaction with other molecules, making it distinct from other dichlorobenzoate derivatives .

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

methyl 3,4-dichloro-2-methylbenzoate

InChI

InChI=1S/C9H8Cl2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3

InChI Key

ULPNWCXEVOVDPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)C(=O)OC

Origin of Product

United States

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